molecular formula C10H11ClFNO B2986165 (S)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride CAS No. 2230789-84-9

(S)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2986165
CAS No.: 2230789-84-9
M. Wt: 215.65
InChI Key: GWLRYSJJOLKSIB-RGMNGODLSA-N
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Description

(S)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a fluorine atom on the benzofuran ring and an amine group attached to an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable alkyne or alkene.

    Amine Introduction: The ethan-1-amine moiety can be introduced through a nucleophilic substitution reaction using an appropriate amine precursor.

    Resolution of Enantiomers: The (S)-enantiomer can be obtained through chiral resolution techniques such as chiral chromatography or by using chiral auxiliaries during synthesis.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.

Major Products:

    Oxidation Products: Oxides, imines, or nitroso derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

(S)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amine group can participate in protonation-deprotonation equilibria, influencing the compound’s reactivity and interaction with biological molecules. The benzofuran ring provides a rigid and planar structure, facilitating π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

(S)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride can be compared with other benzofuran derivatives, such as:

    (S)-1-(7-Chlorobenzofuran-3-yl)ethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

    (S)-1-(7-Methylbenzofuran-3-yl)ethan-1-amine hydrochloride: Contains a methyl group, which affects its hydrophobicity and steric interactions.

    (S)-1-(7-Methoxybenzofuran-3-yl)ethan-1-amine hydrochloride: The methoxy group introduces electron-donating effects, altering the compound’s electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its potential for various applications.

Properties

IUPAC Name

(1S)-1-(7-fluoro-1-benzofuran-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11;/h2-6H,12H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLRYSJJOLKSIB-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=C1C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=COC2=C1C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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